1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps:
Chloropropylation: The chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the nitrated compound with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Substitution: 1-(3-Hydroxypropyl)-2-(difluoromethoxy)-3-nitrobenzene or 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Oxidation: 1-(3-Carboxypropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-2-methoxy-3-nitrobenzene
- 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-nitrobenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene
Comparison: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both the difluoromethoxy group and the nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the difluoromethoxy group may enhance its stability and reactivity, while the nitro group contributes to its potential biological activity.
Properties
Molecular Formula |
C10H10ClF2NO3 |
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Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-6-2-4-7-3-1-5-8(14(15)16)9(7)17-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI Key |
JDUJSRXDEKGYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)F)CCCCl |
Origin of Product |
United States |
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